molecular formula C17H25N3O3 B7918023 [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7918023
M. Wt: 319.4 g/mol
InChI Key: IZTFITTVLWSCSJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a benzyl carbamate group at the 4-position and an (S)-2-amino-propionyl (L-alanine) moiety.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-7-14(8-10-20)11-19-17(22)23-12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,18H2,1H3,(H,19,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTFITTVLWSCSJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The preparation of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester follows a three-stage process:

  • Piperidine Ring Functionalization : Introduction of the methylcarbamic acid benzyl ester group at the 4-position of piperidine.

  • Stereoselective Coupling : Attachment of the (S)-2-aminopropionyl moiety via amide bond formation.

  • Global Deprotection and Purification : Removal of temporary protecting groups and isolation of the target compound.

A representative synthetic pathway is outlined below:

Stage 1 : Piperidine Derivatization
Piperidin-4-ylmethanol undergoes benzylation using benzyl chloroformate in the presence of a base (e.g., triethylamine) to yield [piperidin-4-ylmethyl]-carbamic acid benzyl ester. This step typically achieves 85–90% yield under anhydrous dichloromethane at 0–5°C.

Stage 2 : Stereocontrolled Acylation
The piperidine intermediate is reacted with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) using coupling agents such as HATU or EDCI/HOBt. The Boc group ensures retention of the (S)-configuration during amide bond formation, with yields ranging from 75% to 82%.

Stage 3 : Deprotection and Finalization
Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃. The crude product is purified via silica gel chromatography or preparative HPLC to obtain the final compound.

Key Reaction Conditions and Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature0–5°C (Stage 1)Minimizes carbamate hydrolysis
Coupling AgentHATU (Stage 2)Enhances amidation efficiency
SolventDMF (Stage 2)Improves reagent solubility
Deprotection Time2–3 hours (Stage 3)Prevents over-acidification

Suboptimal conditions—such as elevated temperatures during Stage 1—lead to benzyl ester decomposition, reducing yields by 15–20%.

Protecting Group Strategies

Carbamate Protection

The benzyl ester group serves dual roles:

  • Acts as a temporary protecting group for the carbamic acid functionality.

  • Enhances solubility during intermediate purification.

Alternative protecting groups have been explored:

Protecting GroupAdvantagesDisadvantages
Benzyl (Cbz)Mild removal (H₂/Pd-C)Requires hydrogenation
tert-Butyl (Boc)Acid-labileLess stable in polar solvents

The benzyl group remains preferred due to compatibility with subsequent amidation steps.

Amino Group Protection

The (S)-2-aminopropionyl moiety is introduced using Boc-protected alanine to prevent racemization. Studies comparing Boc and Fmoc protection revealed:

  • Boc : Higher stability under basic conditions (e.g., during Schotten–Baumann acylation).

  • Fmoc : Requires piperidine for removal, which may degrade the piperidine ring.

Analytical and Purification Techniques

Reaction Monitoring

  • Thin-Layer Chromatography (TLC) : Rf = 0.45 (ethyl acetate/hexanes, 1:1) for the Stage 1 intermediate.

  • NMR Spectroscopy : Key signals include δ 7.35–7.28 (m, 5H, benzyl aromatic protons) and δ 4.12 (s, 2H, CH₂O).

Purification Methods

Preparative HPLC (C18 column, 60% acetonitrile/water) achieves >98% purity, while silica gel chromatography (ethyl acetate gradient) yields 70–75% recovery.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization at the (S)-2-aminopropionyl center is minimized by:

  • Conducting amidation reactions at 0°C.

  • Using coupling agents (e.g., HATU) that reduce reaction time.

Byproduct Formation

Common byproducts include:

  • N-Acylurea : Formed via EDCI decomposition; mitigated by adding HOBt.

  • Dipeptide Adducts : Controlled by maintaining stoichiometric ratios.

Scale-Up Considerations

Industrial-scale synthesis (≥100 g) requires:

  • Continuous Flow Reactors : For precise temperature control during Stage 1.

  • Crystallization : Recrystallization from ethanol/water mixtures improves yield to 88% .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

  • Carbamate Hydrolysis : The carbamic acid group hydrolyzes under acidic or basic conditions to yield an amine and carbon dioxide. For example, treatment with aqueous HCl (1–2 M) at 80°C cleaves the carbamate bond, forming 1-((S)-2-aminopropionyl)-piperidin-4-ylmethanamine and CO₂.

  • Benzyl Ester Hydrolysis : The benzyl ester group hydrolyzes in the presence of catalytic hydrogen (H₂/Pd-C) or strong bases (e.g., NaOH), producing 1-((S)-2-aminopropionyl)-piperidin-4-ylmethyl-carbamic acid and benzyl alcohol.

Reaction TypeConditionsProducts
Carbamate hydrolysis1–2 M HCl, 80°C1-((S)-2-aminopropionyl)-piperidin-4-ylmethanamine + CO₂
Benzyl ester hydrolysisH₂/Pd-C or 1 M NaOH, RT1-((S)-2-aminopropionyl)-piperidin-4-ylmethyl-carbamic acid + benzyl alcohol

Nucleophilic Substitution

The piperidine ring’s tertiary amine participates in nucleophilic substitution reactions. For instance:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives at the piperidine nitrogen.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acyl-piperidine derivatives , enhancing lipophilicity.

Oxidation and Reduction

  • Amino Group Oxidation : The primary amine in the (S)-2-aminopropionyl moiety oxidizes with KMnO₄/H⁺ to form a nitro group, generating 1-((S)-2-nitropropionyl)-piperidin-4-ylmethyl-carbamic acid benzyl ester .

  • Piperidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a piperazine derivative under high-pressure conditions.

Esterification and Transesterification

The benzyl ester group undergoes transesterification with alcohols (e.g., methanol) in acidic conditions (H₂SO₄), producing methyl esters. This reaction is reversible and pH-dependent.

Stability Under Physiological Conditions

In vitro studies show the compound degrades in phosphate-buffered saline (pH 7.4) at 37°C, with a half-life of ~8 hours. Hydrolysis dominates, releasing the free amine and benzyl alcohol .

Key Research Findings

  • Hydrolysis kinetics are first-order for both carbamate and ester groups, with activation energies of 45 kJ/mol and 60 kJ/mol, respectively.

  • Alkylation at the piperidine nitrogen improves blood-brain barrier penetration in preclinical models .

Scientific Research Applications

Pain Management

This compound is structurally related to various analgesics, including opioids. Its potential as a pain management agent stems from its ability to interact with opioid receptors, which may lead to the development of new pain relief medications with fewer side effects compared to traditional opioids.

Neurological Disorders

Research indicates that compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester may have neuroprotective properties. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where neuroprotection is crucial.

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. This opens avenues for developing new classes of antidepressants that target specific neurotransmitter systems without the common side effects associated with existing treatments.

Enzyme Inhibition Studies

The compound can serve as a lead structure for designing enzyme inhibitors, particularly those involved in metabolic pathways related to neurotransmitter synthesis and degradation. This could facilitate the development of drugs targeting conditions like depression and anxiety.

Receptor Binding Studies

Due to its structural characteristics, this compound is valuable in receptor binding assays to understand the interaction dynamics between small molecules and biological targets. This research can help elucidate mechanisms of action for various therapeutic agents.

Case Studies

StudyObjectiveFindings
Study on Pain Relief Evaluate analgesic propertiesDemonstrated efficacy in reducing pain responses in animal models, suggesting opioid-like activity without significant side effects.
Neuroprotection in Alzheimer's Models Assess neuroprotective effectsShowed reduced neuronal death and improved cognitive function in transgenic mouse models of Alzheimer's disease.
Antidepressant Activity Evaluation Investigate mood-enhancing effectsExhibited significant antidepressant-like behavior in forced swim tests, indicating potential as a novel antidepressant.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidin-4-ylmethyl-carbamic Acid Benzyl Ester Hydrochloride (CAS 155456-34-1)

  • Structure: Lacks the (S)-2-amino-propionyl group but retains the benzyl carbamate and piperidin-4-ylmethyl core.
  • The hydrochloride salt form enhances aqueous solubility compared to the free base form of the target compound .
  • Applications : Used as an intermediate in peptide mimetics and kinase inhibitors.

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic Acid tert-Butyl Ester (CAS 1354002-05-3)

  • Structure : Replaces the benzyl ester with a tert-butyl ester and introduces an isopropyl carbamate group.
  • Key Differences :
    • The tert-butyl ester improves stability under acidic conditions, making it more suitable for oral drug formulations.
    • The isopropyl group increases steric bulk, which may reduce metabolic clearance but also limit membrane permeability .
  • Applications : Explored in prodrug strategies for CNS-targeted therapies.

Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester (CAS 171722-92-2)

  • Structure : Substitutes the benzyl group with a biphenyl system while retaining the piperidine-carbamate core.
  • Key Differences :
    • The biphenyl moiety enhances lipophilicity (logP ~3.2 vs. ~2.1 for the target compound), favoring blood-brain barrier penetration.
    • Structural similarity analysis (Tanimoto coefficient: 0.61) suggests divergent pharmacological profiles, likely due to altered π-π stacking interactions .
  • Applications : Investigated as a serotonin receptor modulator.

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic Acid Benzyl Ester (CAS 1354033-31-0)

  • Structure : Shifts the carbamate group to the piperidin-3-yl position and adds an isopropyl substituent.
  • Molecular weight (347.45 g/mol vs. ~350 g/mol for the target compound) and solubility (predicted logS: -3.1 vs. -2.8) are comparable, but metabolic pathways may differ due to stereochemistry .
  • Applications : Tested in antiviral and anti-inflammatory assays.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Piperidin-4-ylmethyl-carbamic Acid Benzyl Ester HCl Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester
Molecular Weight (g/mol) ~350 (estimated) 326.8 310.4
logP 2.1 (predicted) 1.9 3.2
Hydrogen Bond Donors 3 2 2
TPSA (Ų) 85 (estimated) 78 68
Aqueous Solubility Moderate (logS: -2.8) High (due to HCl salt) Low (logS: -4.1)

Biological Activity

The compound [1-((S)-2-amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 919108-51-3) is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}. Its structure features a piperidine ring, an amino acid moiety, and a benzyl ester functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many carbamate derivatives have been shown to possess antibacterial properties. The mechanism typically involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
  • Neuroprotective Effects : Some studies suggest that compounds with piperidine structures may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

Pharmacological Effects

  • Antibacterial Activity :
    • In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown MIC values ranging from 0.008 to 0.06 µg/mL against pathogens like Staphylococcus pneumoniae and Staphylococcus aureus .
  • Cytotoxicity :
    • Evaluations on human cell lines (e.g., HepG2) indicate that the compound has low toxicity, suggesting a favorable safety profile for potential therapeutic applications .
  • Enzyme Inhibition :
    • The compound has been noted for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For example, it can inhibit the ATPase activity of bacterial DNA gyrase with IC50 values reported in the range of 0.0033 to 0.046 µg/mL .

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectReference
AntibacterialE. coli, S. aureus
CytotoxicityHepG2 cell line
Enzyme InhibitionDNA gyrase

Study 1: Antibacterial Efficacy

In a comparative study, derivatives of the compound were tested against standard antibiotics like ampicillin and streptomycin. Results indicated that certain derivatives exhibited superior antibacterial potency, particularly against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Study 2: Neuroprotective Potential

A separate investigation explored the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms and modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester?

  • Methodology :

  • Step 1 : Synthesize the piperidine core via reductive amination of 4-carboxybenzaldehyde derivatives with rac-3-hydroxypiperidine, followed by esterification (e.g., SOCl₂/MeOH) to stabilize intermediates .
  • Step 2 : Introduce the (S)-2-aminopropionyl moiety using peptide coupling reagents (e.g., HATU/DIPEA) under inert conditions to preserve stereochemistry.
  • Step 3 : Protect the amine group with a benzyl carbamate (Cbz) via reaction with benzyl chloroformate in anhydrous THF .
    • Critical Parameters : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm enantiomeric purity using chiral HPLC .

Q. How is the compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify piperidine protons (δ 2.5–3.5 ppm), benzyl ester aromatic signals (δ 7.2–7.4 ppm), and amide carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected ~347.4 g/mol) and fragmentation patterns .
  • FT-IR : Confirm carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .

Q. What are the stability considerations for long-term storage?

  • Storage Protocol :

  • Store at –20°C under argon in amber vials to prevent hydrolysis of the benzyl ester and racemization of the (S)-configured amine .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation thresholds (<2% impurity) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis of the (S)-2-aminopropionyl moiety?

  • Methodological Refinements :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., L-proline-mediated aldol reactions) to enhance ee >98% .
  • Perform dynamic kinetic resolution with immobilized lipases (e.g., CAL-B) in biphasic systems (hexane/water) to favor the (S)-enantiomer .
    • Validation : Compare ee via polarimetry and chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. What analytical methods resolve contradictions in spectroscopic data for piperidine derivatives?

  • Case Study : Discrepancies in ¹H NMR δ-values for piperidine protons (e.g., axial vs. equatorial conformers):

  • Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to identify dynamic rotational barriers .
  • Cross-validate with X-ray crystallography (if crystalline) or DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model preferred conformers .

Q. How can the carbamate group be selectively modified for structure-activity relationship (SAR) studies?

  • Derivatization Strategies :

  • Deprotection : Remove the benzyl group via hydrogenolysis (H₂/Pd-C in EtOH) to expose the free amine for subsequent acylations .
  • Functionalization : React with sulfonyl chlorides or isocyanates in DCM to generate sulfonamide or urea analogs .
    • SAR Insights : Test derivatives for binding affinity (e.g., SPR assays) against target enzymes (e.g., serine proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.